

Application Notes and Protocols for JNJ-47117096 in Preclinical Research

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Compound of Interest

Compound Name: JNJ-47117096 hydrochloride

Cat. No.: B10800530

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), an oncogene implicated in the proliferation and survival of various cancer cells. This document provides an overview of the available preclinical data for JNJ-47117096, with a focus on its mechanism of action and guidance for in vitro experimental design. While specific in vivo dosing and administration protocols for JNJ-47117096 in mice are not publicly available, this document offers a general framework for preclinical evaluation based on the characteristics of MELK inhibitors.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly overexpressed in a wide range of human cancers and is associated with poor prognosis. Its role in critical cellular processes such as cell cycle progression, replication, and resistance to DNA damage makes it a compelling target for cancer therapy. JNJ-47117096 has been identified as a selective inhibitor of MELK, demonstrating potent activity in cellular assays. These application notes are intended to guide researchers in the design of experiments to further elucidate the therapeutic potential of JNJ-47117096.

Data Presentation

In Vitro Activity of JNJ-47117096

Target	IC50	Cell Line	Effect	Citation
MELK	23 nM	-	Potent and selective inhibition	[1]
Flt3	18 nM	-	Effective inhibition	[1]
-	-	p53 intact cancer cells	Replicative senescence, ATM activation, p53 phosphorylation, p21 up-regulation	[2]
-	-	p53 disabled cancer cells	Mitotic catastrophe, prominent cell killing	[2]

Experimental Protocols

In Vitro Protocol: Assessing the Effect of JNJ-47117096 on Cancer Cell Proliferation

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-47117096 in a cancer cell line of interest.

Materials:

- JNJ-47117096
- Cancer cell line of interest (e.g., breast, lung, pancreatic cancer cell lines)
- Appropriate cell culture medium and supplements

- 96-well plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Preparation:** Prepare a serial dilution of JNJ-47117096 in the appropriate cell culture medium. A typical starting concentration range could be from 1 nM to 10 μ M. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
- **Treatment:** Remove the old medium from the wells and add the medium containing the different concentrations of JNJ-47117096.
- **Incubation:** Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
- **Cell Viability Assay:** After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

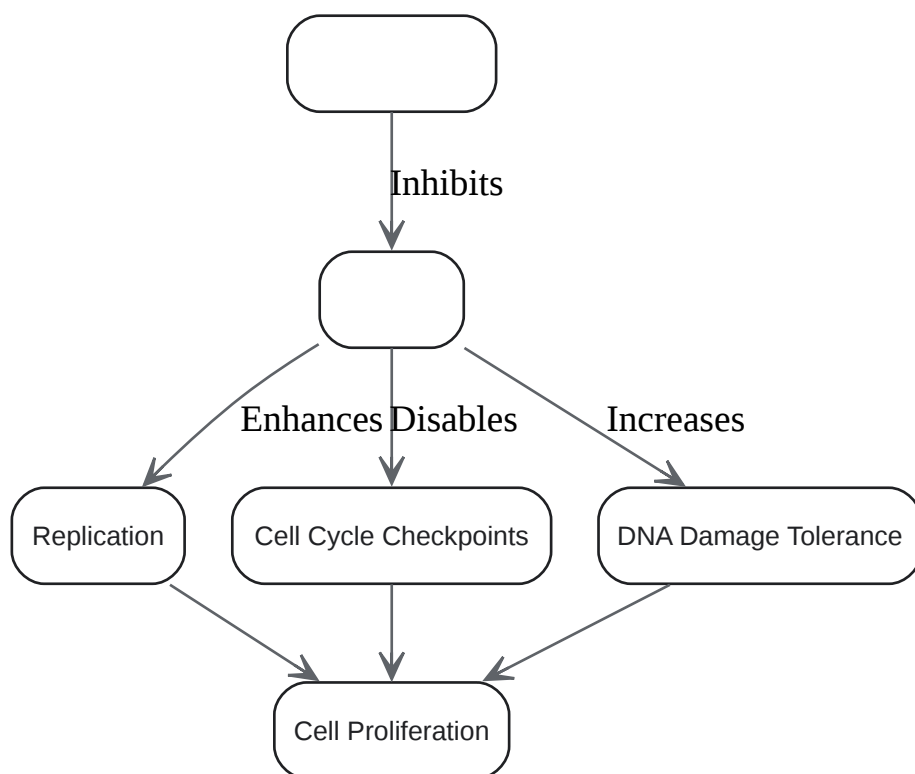
Note on In Vivo Studies

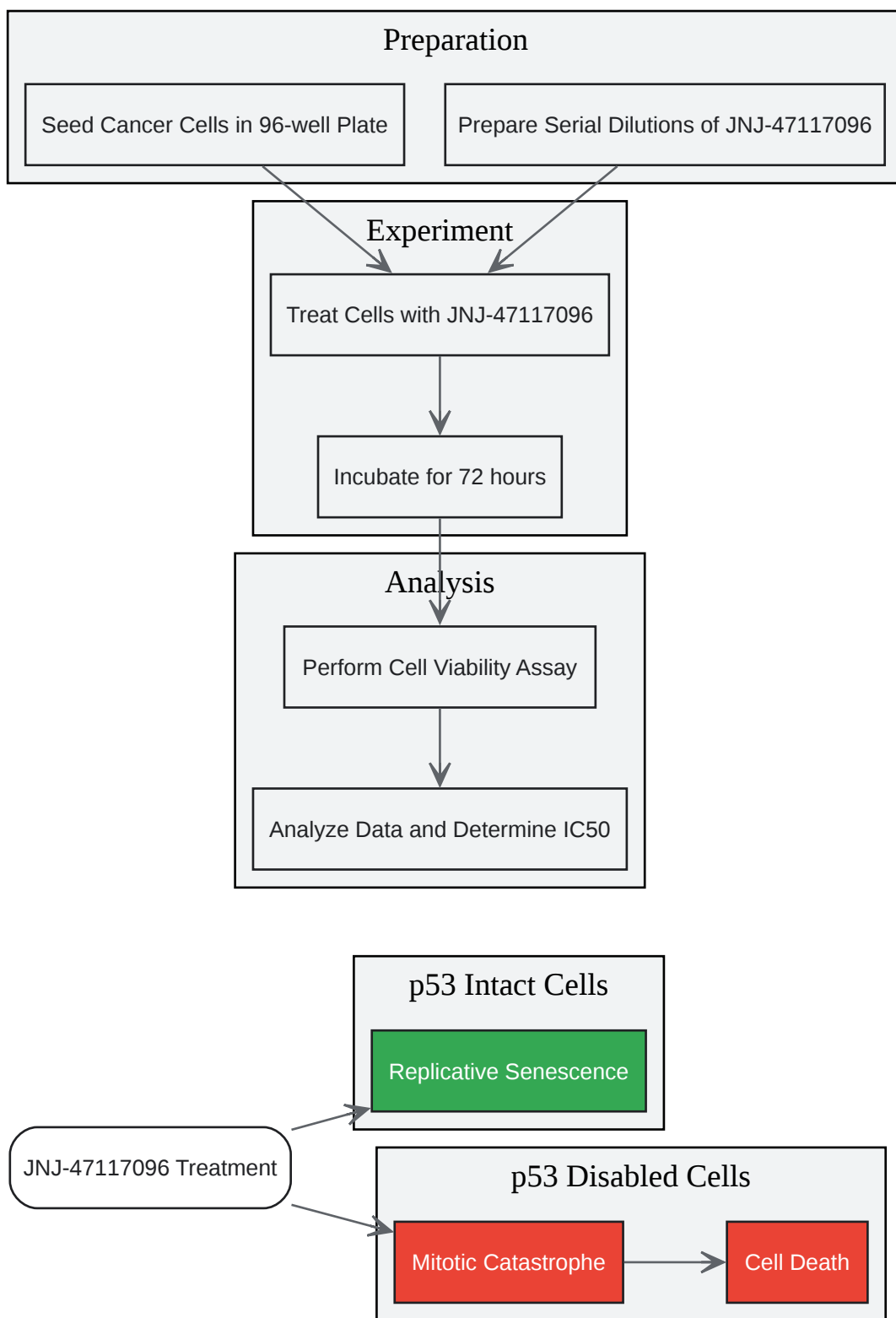
As of the latest available information, specific dosing and administration protocols for JNJ-47117096 in mouse models have not been published in the peer-reviewed literature.

Researchers planning in vivo studies with JNJ-47117096 will need to conduct their own dose-finding and tolerability studies. For reference, a similar MELK inhibitor, OTSSP167, has been administered to mice in xenograft models both intravenously and orally. However, the optimal route, dose, and schedule for JNJ-47117096 may differ and must be determined empirically.

Mandatory Visualizations

Signaling Pathways





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References

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